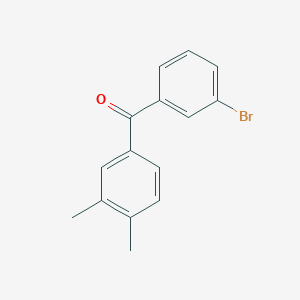

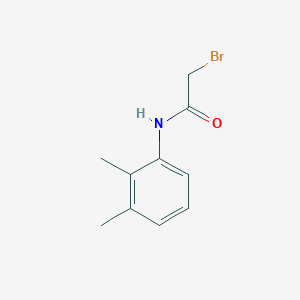

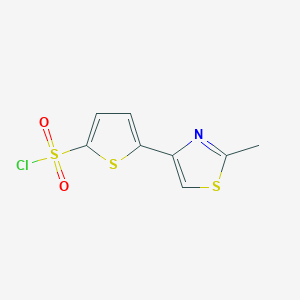

2-bromo-N-(2,3-dimethylphenyl)acetamide

Overview

Description

The compound "2-bromo-N-(2,3-dimethylphenyl)acetamide" is a brominated acetamide with a dimethylphenyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some of the properties and reactivities of the compound . For instance, compounds with similar structures have been synthesized and investigated for their anticonvulsant activity and molecular interactions , , , .

Synthesis Analysis

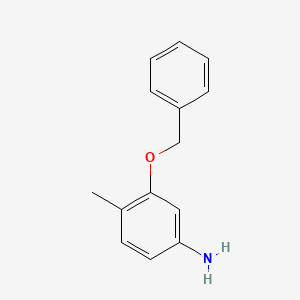

The synthesis of related acetamide compounds typically involves the reaction of appropriate amines with acyl chlorides or esters in the presence of bases or coupling reagents. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Similar methods could potentially be applied to synthesize "2-bromo-N-(2,3-dimethylphenyl)acetamide."

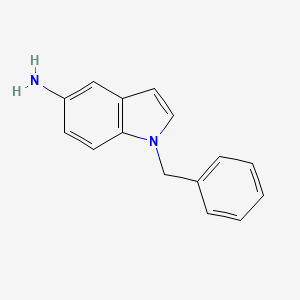

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide group, which can engage in hydrogen bonding and influence the overall molecular conformation. For instance, in 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the phenyl rings and the acetamide group affects the molecular geometry . Such structural analyses are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often influenced by the substituents on the aromatic ring and the presence of electron-withdrawing or electron-donating groups. The reaction of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide in 2,2-Dimethoxypropane is an example of a radical-anion radical chain process . This suggests that "2-bromo-N-(2,3-dimethylphenyl)acetamide" could also undergo similar radical-based reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be deduced from their molecular structure and substituents. For example, the presence of halogen atoms, like bromine, can significantly affect the compound's boiling point, density, and solubility. The intermolecular and intramolecular hydrogen bonding, as seen in various acetamide derivatives, can influence the melting point and solubility in different solvents , . The electronic properties, such as frontier molecular orbitals and natural bond orbital analysis, provide insights into the compound's reactivity and potential biological activity , .

Scientific Research Applications

Synthesis and Structural Analysis

2-bromo-N-(2,3-dimethylphenyl)acetamide and its derivatives are primarily used in synthetic organic chemistry. For instance, Skladchikov et al. (2013) explored the synthesis and structural analysis of certain acetamide derivatives, focusing on the Heck cyclization of syn- and anti-atropisomers. This research is fundamental in understanding the chemical properties and potential applications of these compounds in various chemical syntheses (Skladchikov, Suponitskii, & Gataullin, 2013).

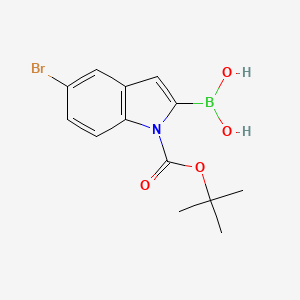

Potential in PET Ligand Development

Another significant application is in the development of positron emission tomography (PET) ligands. Mey et al. (2005) conducted a study on the synthesis and biodistribution of a PET ligand, which involved derivatives of 2-bromo-N-(2,3-dimethylphenyl)acetamide. This research highlights the potential use of these compounds in medical imaging, particularly in investigating central neurokinin(1) (NK1) receptors (Mey et al., 2005).

Molecular and Electronic Studies

In molecular and electronic studies, compounds like 2-(diethylamino)-N-(2, 6-dimethylphenyl)-acetamide have been examined for their bioactivity and electronic properties. Anban et al. (2017) performed a detailed analysis using density functional theory, revealing insights into the bioactivity and electronic characteristics of these molecules (Anban, Pradhan, & James, 2017).

Application in Medicine and Pharmacology

Some derivatives of 2-bromo-N-(2,3-dimethylphenyl)acetamide have been explored for their potential in medicine and pharmacology. Research by Xie et al. (2013) focused on synthesizing and evaluating the anticonvulsant and antidepressant activities of certain phenylacetamide derivatives. These studies provide a foundation for potential therapeutic applications (Xie, Tang, Pan, & Guan, 2013).

Safety and Hazards

properties

IUPAC Name |

2-bromo-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQINBDNYXTWMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

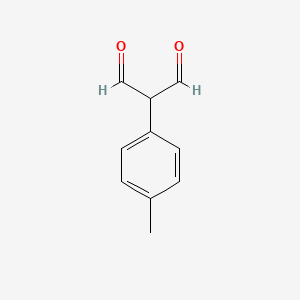

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392271 | |

| Record name | 2-bromo-N-(2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,3-dimethylphenyl)acetamide | |

CAS RN |

349120-89-4 | |

| Record name | 2-bromo-N-(2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)